molecular formula C10H11N5 B101434 2,4-ジアミノ-6-(4-メチルフェニル)-1,3,5-トリアジン CAS No. 19338-12-6

2,4-ジアミノ-6-(4-メチルフェニル)-1,3,5-トリアジン

カタログ番号: B101434
CAS番号: 19338-12-6
分子量: 201.23 g/mol
InChIキー: DECZZKFYYMMMCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine is a heterocyclic aromatic compound that belongs to the triazine family. This compound is characterized by the presence of two amino groups and a 4-methylphenyl group attached to the triazine ring. It is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and material science.

科学的研究の応用

2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antifolate agent in cancer treatment.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

作用機序

Target of Action

The primary target of 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine, a pyrimidine derivative, is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

The compound acts as an inhibitor of the COX enzymes . By suppressing the activity of these enzymes, it reduces the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain .

Biochemical Pathways

The inhibition of COX enzymes disrupts the arachidonic acid metabolic pathway, leading to a decrease in the production of PGE2 . This results in the reduction of inflammation and pain, as PGE2 is responsible for the sensitization of sensory nerve endings to pain .

Pharmacokinetics

The compound’s bioavailability, half-life, and clearance rate would be influenced by factors such as its lipophilicity, molecular size, and the presence of metabolic enzymes .

Result of Action

The primary result of the compound’s action is the reduction of inflammation and pain . By inhibiting the production of PGE2, it can potentially alleviate symptoms in conditions characterized by inflammation and pain .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, influencing its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can impact the compound’s stability .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-6-(4-methylphenyl)-1,3,5-triazine typically involves the condensation of aromatic aldehydes, malononitrile, and guanidine nitrate. A common method employs a TiO2-SiO2 nanocomposite as a heterogeneous catalyst to facilitate the reaction . The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product.

Industrial Production Methods: In industrial settings, the production of 2,4-diamino-6-(4-methylphenyl)-1,3,5-triazine may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to achieve consistent results.

化学反応の分析

Types of Reactions: 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated triazine derivatives.

類似化合物との比較

    2,4-Diamino-6-phenyl-1,3,5-triazine: Lacks the methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.

    2,4-Diamino-6-(4-chlorophenyl)-1,3,5-triazine: Contains a chlorine substituent instead of a methyl group, potentially altering its pharmacological properties.

    2,4-Diamino-6-(4-methoxyphenyl)-1,3,5-triazine: Features a methoxy group, which can influence its solubility and interaction with biological targets.

Uniqueness: The presence of the 4-methylphenyl group in 2,4-diamino-6-(4-methylphenyl)-1,3,5-triazine imparts unique chemical and biological properties. This structural feature may enhance its binding affinity to specific enzymes or receptors, making it a valuable compound for targeted therapeutic applications.

生物活性

2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine (commonly referred to as DMPT) is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article explores the synthesis, biological effects, and potential therapeutic applications of DMPT, supported by data tables and case studies.

Chemical Structure and Properties

DMPT has the molecular formula C10H11N5C_{10}H_{11}N_5 and features a triazine core with two amino groups and a para-methylphenyl substituent. Its structure can be represented as follows:

Chemical Structure C6H4(CH3) N(NH2) C3N5\text{Chemical Structure }\text{C}_6\text{H}_4(\text{CH}_3)\text{ N}(\text{NH}_2)\text{ C}_3\text{N}_5

Synthesis

The synthesis of DMPT typically involves the reaction of 4-methylphenylhydrazine with appropriate triazine derivatives. Various synthetic pathways have been explored to enhance yield and purity. For instance, one method involves the use of nitrosobenzene in the presence of alkylamino compounds to yield various substituted triazines, including DMPT .

Anticancer Properties

DMPT has demonstrated promising anticancer activity in various studies. Notably, it has been shown to inhibit the growth of melanoma cells with a GI50 value of 3.3×108M3.3\times 10^{-8}M, indicating potent cytotoxicity against cancer cell lines . The mechanism of action appears to involve modulation of cellular pathways associated with apoptosis and cell cycle regulation.

Table 1: Antitumor Activity of DMPT

Cell LineGI50 (M)TGI (M)
MALME-3M3.3×1083.3\times 10^{-8}1.1×1061.1\times 10^{-6}

In a comparative study, DMPT exhibited superior selectivity against cancer cells compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which had GI50 values around 17.02M17.02M for MCF-7 cells . This selectivity is crucial for minimizing off-target effects.

Research indicates that DMPT may exert its anticancer effects through several mechanisms:

  • Inhibition of DNA synthesis : By binding to DNA and interfering with replication.
  • Induction of apoptosis : Triggering programmed cell death via caspase activation.
  • Cell cycle arrest : Particularly at the G2/M phase, preventing cancer cell proliferation .

Other Biological Activities

Beyond its anticancer properties, DMPT has been investigated for its potential in other therapeutic areas:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Bone Regeneration : Research suggests that DMPT derivatives can enhance osteogenic differentiation in stem cells when combined with bone morphogenetic proteins .

Case Studies

  • Melanoma Treatment : A study involving the administration of DMPT in mouse models demonstrated significant tumor reduction in melanoma-bearing mice compared to controls, highlighting its potential as an effective treatment modality .
  • Bone Tissue Engineering : In vitro studies indicated that DMPT could promote osteogenic differentiation in mesenchymal stem cells when used alongside growth factors such as BMP-2 .

特性

IUPAC Name

6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c1-6-2-4-7(5-3-6)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECZZKFYYMMMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274877
Record name 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19338-12-6
Record name 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine
Reactant of Route 3
Reactant of Route 3
2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine
Reactant of Route 4
Reactant of Route 4
2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine
Reactant of Route 5
Reactant of Route 5
2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine
Reactant of Route 6
Reactant of Route 6
2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine
Customer
Q & A

Q1: What is the typical hydrogen bonding motif observed in crystal structures of 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine with benzoic acid derivatives?

A1: Both research papers demonstrate that 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine consistently forms adducts with benzoic acid and 4-methylbenzoic acid through N—H⋯O and O—H⋯N hydrogen bonds. These interactions arrange themselves in a characteristic R22(8) motif. This motif further propagates via N—H⋯N hydrogen bonds, creating supramolecular ribbon structures within the crystal lattice [, ].

Q2: How does the conformation of 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine influence its crystal packing?

A2: The molecule of 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is not planar. The triazine ring and the adjacent benzene ring maintain a dihedral angle of approximately 28.85° [] to 29.2° []. This non-planar conformation, alongside the hydrogen bonding patterns described previously, plays a crucial role in the overall crystal packing of this compound when crystallized with benzoic acid derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。